molecular formula C28H33N3O4S B11274885 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide

1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide

Cat. No.: B11274885
M. Wt: 507.6 g/mol
InChI Key: YOPKSLWQMNOLBO-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazole ring, a sulfonyl group, and a piperidine carboxamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the sulfonyl group, and the coupling with the piperidine carboxamide. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:

    Disilane-bridged architectures:

Uniqueness

1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H33N3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

1-[[5-[(E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C28H33N3O4S/c1-5-22-10-13-25(14-11-22)29-28(32)24-7-6-16-31(18-24)36(33,34)27-21(4)30-35-26(27)15-12-23-17-19(2)8-9-20(23)3/h8-15,17,24H,5-7,16,18H2,1-4H3,(H,29,32)/b15-12+

InChI Key

YOPKSLWQMNOLBO-NTCAYCPXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)/C=C/C4=C(C=CC(=C4)C)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C=CC4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.